(2E)-2-(2-ethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(E)-1-(2-ethoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines elements of thiazole and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(2-ethoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves the condensation of 2-ethoxybenzaldehyde with 6,7-dimethylthiazolo[3,2-a][1,3]benzimidazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(2-ethoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
2-[(E)-1-(2-ethoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(2-ethoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-1-(2-methoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
- 2-[(E)-1-(2-chlorophenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
Uniqueness
2-[(E)-1-(2-ethoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring.
Properties
Molecular Formula |
C20H18N2O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2E)-2-[(2-ethoxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H18N2O2S/c1-4-24-17-8-6-5-7-14(17)11-18-19(23)22-16-10-13(3)12(2)9-15(16)21-20(22)25-18/h5-11H,4H2,1-3H3/b18-11+ |
InChI Key |
RZBFYTAECSOYHQ-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N3C4=C(C=C(C(=C4)C)C)N=C3S2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N3C4=C(C=C(C(=C4)C)C)N=C3S2 |
Origin of Product |
United States |
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